3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one is an organic compound classified as a chalcone, characterized by its unique structure that includes an ethoxy group and a pyridine moiety. Chalcones are known for their α,β-unsaturated carbonyl systems, which contribute to their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one belongs to the class of chalcones, which are recognized for their structural features and biological properties. Chalcones are often studied for their roles in medicinal chemistry, particularly in the development of new drugs due to their ability to interact with various biological targets.
The synthesis of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This process combines an aromatic aldehyde with a ketone or a compound containing a carbonyl group in the presence of a base.
The procedure often entails:
The molecular formula of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one is . The structure features:
Key structural data includes:
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one can participate in various chemical reactions due to its reactive carbonyl group. These include:
The reactivity of this compound allows it to be modified into various derivatives, enhancing its potential biological activity and utility in drug development .
The mechanism of action for 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one primarily involves its interaction with biological targets at the molecular level. It may inhibit specific enzymes or disrupt cellular pathways critical for disease progression.
Preliminary studies suggest that chalcones like this compound can exhibit anticancer properties by:
While specific physical properties such as melting point and boiling point are not detailed in available sources, chalcones typically exhibit:
Chemical properties include:
Relevant analyses indicate that these properties contribute to its biological activity and applications in medicinal chemistry .
3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one has several potential applications:
Research continues into optimizing its synthesis and enhancing its biological efficacy, making it a significant compound within medicinal chemistry .
The molecular architecture of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one features a planar α,β-unsaturated carbonyl system directly conjugated to the pyridin-4-yl ring. Single-crystal X-ray diffraction analyses of closely related chalcones reveal that the prop-2-en-1-one linker adopts an s-trans conformation, minimizing steric repulsion between the pyridine nitrogen and carbonyl oxygen. The dihedral angle between the pyridin-4-yl plane and the enone system typically ranges between 5° and 15°, facilitating electronic communication. This near-coplanarity is stabilized by intramolecular C–H···N interactions between the enone β-hydrogen and the pyridine nitrogen, as evidenced by shortened contacts (2.48–2.52 Å) in crystalline analogues [1].
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) demonstrate two primary low-energy conformers differing by < 2 kcal/mol in stability. The global minimum corresponds to the s-trans enone conformation with a pyridin-4-yl torsion angle of 12.96(6)°. A higher-energy conformer (+1.8 kcal/mol) exhibits a twisted pyridine ring (dihedral ≈ 45°) disrupting conjugation. Rotational energy barriers for pyridine ring rotation are ~5 kcal/mol, indicating room-temperature flexibility. Crystal packing forces can override intrinsic conformational preferences, as observed in polymorphs where intermolecular C–H···O hydrogen bonds (d = 3.4554 Å, ∠ = 145.8°) lock the molecule in a non-ideal dihedral of 41°–46° [1] [6].
Table 1: Conformational Parameters from Crystallography and DFT
Parameter | X-ray Value | DFT (Gas Phase) | Experimental Method |
---|---|---|---|
C(O)–Cα–Cβ–C(ethoxy) Angle | 121.7(3)° | 124.2° | SCXRD (Monoclinic P2₁/n) |
Pyridine-Enone Dihedral | 12.96(6)° | 8.3° | SCXRD / B3LYP/6-31++G(d,p) |
C=O Bond Length | 1.226(2) Å | 1.231 Å | SCXRD / B3LYP/6-31++G(d,p) |
Cβ=Cα Bond Length | 1.345(3) Å | 1.352 Å | SCXRD / B3LYP/6-31++G(d,p) |
Natural Bond Orbital (NBO) analysis reveals significant polarization across the enone system. The carbonyl oxygen carries a partial charge (qO) of –0.512 e, while Cβ is electron-deficient (qCβ = +0.217 e), characteristic of a Michael acceptor. The ethoxy group inductively donates electrons (σ → σ* hyperconjugation energy: 6.3 kcal/mol), reducing Cβ electrophilicity compared to non-ethoxy analogues. Electron Localization Function (ELF) plots confirm delocalization across the Cβ–Cα–C(O) fragment, with π-electron density extending toward the pyridine ring. IR spectroscopy validates this polarization, showing ν(C=O) at 1665 cm⁻¹ (conjugated ketone) and ν(C=C) at 1592 cm⁻¹, both redshifted relative to non-conjugated systems [1] [4] [6].
The pyridin-4-yl group acts as a π-accepting substituent, withdrawing electron density primarily through resonance. Time-Dependent DFT calculations predict a charge-transfer (CT) excitation at 375 nm (f = 0.45) from the pyridine HOMO to the enone LUMO. NMR chemical shifts corroborate this interaction: the β-vinyl proton resonates downfield (δH 7.98 ppm) due to deshielding by the pyridine ring, while C4-pyridine carbon shifts upfield (δC 150.2 ppm vs. 155.8 ppm in pyridine) upon conjugation. Hammett substituent constants quantify the resonance contribution: the pyridin-4-yl group exhibits σₚ⁺ = +0.57, comparable to p-nitrophenyl, enhancing the enone’s electrophilic character [1] [4].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4